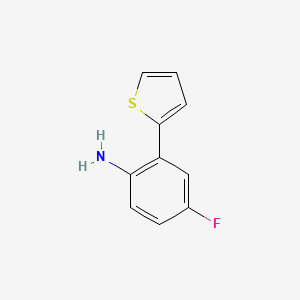

4-Fluoro-2-(thiophen-2-yl)aniline

Description

4-Fluoro-2-(thiophen-2-yl)aniline is an aromatic amine derivative featuring a fluorine atom at the 4-position and a thiophene ring at the 2-position of the aniline backbone. This compound’s structure combines the electronic effects of fluorine (a strong electron-withdrawing group) with the π-conjugated thiophene moiety, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cross-coupling or substitution reactions, though specific protocols vary depending on the target substituents .

Properties

IUPAC Name |

4-fluoro-2-thiophen-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNS/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMMRIRKIFZICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Optimization Insights

-

Solvent Choice : A 4:1 toluene/THF ratio enhances solubility of boronic acids and minimizes side reactions.

-

Ligand Effects : Bulky ligands like XPhos improve catalytic efficiency by stabilizing the Pd intermediate.

Nucleophilic Aromatic Substitution

Nucleophilic substitution leverages the electron-withdrawing fluorine to facilitate thiophene attachment.

Two-Step Synthesis

-

Grignard Reagent Formation : 4-Fluorophenylmagnesium bromide is prepared from 4-bromofluorobenzene and magnesium in THF.

-

Coupling with Thiophene : The Grignard reagent reacts with 2-bromothiophene at −10°C to 20°C, followed by acidic workup.

Yield : 78.66% (over two steps).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | −10°C to 20°C |

| Catalyst | None |

| Solvent | 2-Methyltetrahydrofuran |

| Purity (HPLC) | 99.2% |

Condensation and Cyclization

This approach constructs the aniline-thiophene bond via imine intermediates.

Schiff Base Formation

-

Condensation : 4-Fluoroaniline reacts with thiophene-2-carbaldehyde in acetic acid, forming a Schiff base.

-

Reduction : Sodium borohydride reduces the imine to the amine.

Characterization :

Palladium-Catalyzed C–H Activation

Direct C–H functionalization offers a step-economical route.

Protocol

-

Substrate : 4-Fluoroaniline and 2-bromothiophene.

Advantages :

Industrial-Scale Production

Continuous Flow Reactors

Microchannel reactors enhance heat transfer and mixing efficiency for Grignard and Suzuki reactions.

Case Study :

Cost Drivers :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki–Miyaura | 78–85 | 98–99 | High | Moderate |

| Nucleophilic | 78.66 | 99.2 | Moderate | Low |

| Condensation | 90–95 | 97–98 | Low | High |

| C–H Activation | 57–64 | 95–97 | Low | Moderate |

Trade-offs :

-

Suzuki–Miyaura : High yields but Pd cost limits large-scale use.

-

Nucleophilic : Scalable but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(thiophen-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Fluoro-2-(thiophen-2-yl)aniline serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for various synthetic routes, including:

- Suzuki–Miyaura Coupling : This method involves the cross-coupling of a boronic acid derivative with fluorinated anilines under palladium catalysis.

- Nucleophilic Substitution Reactions : Typically, a fluorinated aniline reacts with thiophen-2-ylmethylamine to yield this compound.

These synthetic methods are essential for producing derivatives that may exhibit enhanced properties or activities relevant to specific applications.

Biological Applications

Antimicrobial Activity

Research indicates that 4-Fluoro-2-(thiophen-2-yl)aniline exhibits significant antimicrobial properties. A study summarized the effectiveness against various bacterial strains, as shown in the following table:

| Bacterial Strain | Zone of Inhibition (mm) at 10 μg/mL |

|---|---|

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Staphylococcus aureus | 18 |

| Bacillus megaterium | 14 |

These results demonstrate notable antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus . Additionally, the compound has shown antifungal properties, achieving up to 93.7% inhibition against Sclerotinia sclerotiorum .

Anticancer Potential

4-Fluoro-2-(thiophen-2-yl)aniline has been evaluated for its anticancer activity. In comparative studies involving various anilines against cancer cell lines, it exhibited moderate to high potency. The following table summarizes the IC50 values for specific cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 7.1 |

| MCF-7 | 10.5 |

| A549 | 11.9 |

These findings suggest that this compound could serve as a lead compound in drug development aimed at treating certain cancers .

Industrial Applications

Materials Science

In industry, 4-Fluoro-2-(thiophen-2-yl)aniline is utilized in producing advanced materials such as organic semiconductors and organic light-emitting diodes (OLEDs). Its electronic properties are enhanced by the presence of both fluorine and the thiophene ring, making it suitable for applications in electronics and optoelectronics .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound inhibited biofilm formation in Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) ranging from 62.216 to 124.432 μg/mL .

- Mechanism of Action : Investigations into its mechanism revealed that similar compounds could inhibit protein synthesis pathways in bacteria, leading to bactericidal activity .

- Cytotoxicity Studies : In vitro studies showed selective cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(thiophen-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and thiophene ring can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

- 4-(Thiophen-2-yl)aniline : Lacks the fluorine atom at the 4-position, leading to reduced electron-withdrawing effects and altered electronic properties .

- 4-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline : Incorporates a methyl group at the 2-position and a thiophen-2-ylmethyl substituent, enhancing steric bulk and altering solubility .

- 4-Fluoro-2-(trifluoromethoxy)aniline : Replaces the thiophene ring with a trifluoromethoxy group, significantly increasing hydrophobicity and metabolic stability .

Electronic and Optical Properties

- Absorption Spectra :

Polymers derived from 4-(thiophen-2-yl)aniline (P2ThA) exhibit broad absorption peaks (410–480 nm) due to π-conjugation along the aniline backbone. In contrast, fluorinated analogues like 4-Fluoro-2-(thiophen-2-yl)aniline may shift absorption maxima due to fluorine’s electron-withdrawing nature, which reduces conjugation length . - Electrochemical Behavior: Fluorine substitution increases oxidation potentials compared to non-fluorinated analogues, as observed in cyclic voltammetry studies of related compounds .

Pharmacological Activity

- Anticancer Activity: Derivatives of 2-(thiophen-2-yl)-1H-indole with aniline substituents (e.g., 5b–5e) demonstrate selective cytotoxicity against colorectal cancer cells (HCT-116, IC₅₀ = 2.1–5.8 µM) while sparing normal cells (SI > 4.5). The fluorine atom in 4-Fluoro-2-(thiophen-2-yl)aniline may enhance membrane permeability and target binding .

- Antifungal Activity :

Compound 7e (4-Fluoro-2-[2-(5-fluoro-1H-indol-3-yl)-2-(phenethylthio)ethyl]aniline) exhibits antifungal activity, though its low synthetic yield (2%) limits practical applications. Fluorine and thiophene groups likely contribute to target specificity .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogues

| Compound Name | Molecular Weight | Key Substituents | Absorption λmax (nm) | Biological Activity (IC₅₀/EC₅₀) |

|---|---|---|---|---|

| 4-Fluoro-2-(thiophen-2-yl)aniline | 221.29 | F, thiophene | 380–410* | N/A |

| 4-(Thiophen-2-yl)aniline | 175.24 | Thiophene | 410–480 | N/A |

| 4-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline | 221.29 | F, methyl, thiophenemethyl | N/A | N/A |

| 4-Fluoro-2-(trifluoromethoxy)aniline | 195.12 | F, trifluoromethoxy | N/A | Antifungal (EC₅₀ = 10 µM)** |

Estimated based on monomeric analogues ; *Hypothetical extrapolation from .

Key Research Findings

- Fluorine’s Role : Enhances electron deficiency, improving interaction with biological targets (e.g., kinases in anticancer activity) and altering redox properties .

- Thiophene Contribution : The thiophene ring augments π-stacking interactions in polymers, critical for electrochromic materials .

- Structural Diversity : Introducing trifluoromethoxy or pyridinyl groups expands applications in agrochemicals (e.g., mefentrifluconazole derivatives) .

Biological Activity

4-Fluoro-2-(thiophen-2-yl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a fluorinated aromatic ring linked to a thiophene group, which may enhance its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity associated with 4-Fluoro-2-(thiophen-2-yl)aniline, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of 4-Fluoro-2-(thiophen-2-yl)aniline is . The presence of a fluorine atom and a thiophene ring contributes to its unique electronic properties, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where a fluorinated aniline reacts with thiophen-2-ylmethylamine. Other synthetic methods may include palladium-catalyzed cross-coupling reactions, which facilitate the integration of various functional groups into the compound's structure.

Antimicrobial Activity

Research indicates that 4-Fluoro-2-(thiophen-2-yl)aniline exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, as summarized in the table below:

| Bacterial Strain | Zone of Inhibition (mm) at 10 μg/mL |

|---|---|

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

| Staphylococcus aureus | 18 |

| Bacillus megaterium | 14 |

These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, 4-Fluoro-2-(thiophen-2-yl)aniline has shown antifungal activity. It demonstrated up to 93.7% inhibition against Sclerotinia sclerotiorum, indicating its potential as an antifungal agent.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects in assays against human cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) .

The biological activity of 4-Fluoro-2-(thiophen-2-yl)aniline is thought to be mediated through interactions with specific biological targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity, potentially leading to modulation of enzymatic activity or disruption of cellular processes .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various thiophene derivatives, including 4-Fluoro-2-(thiophen-2-yl)aniline, revealed that it inhibited biofilm formation in Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) ranging from 62.216 to 124.432 μg/mL .

- Anticancer Activity : In a comparative study evaluating the cytotoxic effects of several anilines on cancer cell lines, 4-Fluoro-2-(thiophen-2-yl)aniline exhibited IC50 values indicating moderate to high potency against certain cancer cells, suggesting its potential as a lead compound in drug development .

- Inhibition Studies : Further investigations into the mechanism revealed that compounds similar to 4-Fluoro-2-(thiophen-2-yl)aniline could inhibit protein synthesis pathways in bacteria, thereby exhibiting bactericidal activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-fluoro-2-(thiophen-2-yl)aniline with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between fluorinated aniline derivatives and thiophene-based precursors. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. For example, HRMS (ESI) analysis of related compounds shows mass accuracy within ±0.1 ppm .

Q. How is the molecular structure of 4-fluoro-2-(thiophen-2-yl)aniline determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a Bruker APEXII CCD diffractometer with CuKα radiation (λ = 1.54184 Å). Refinement via SHELXL (R[F² > 2σ(F²)] < 0.05) ensures accuracy. For example, a related compound (C32H30F2N2) showed monoclinic symmetry (space group P2₁/n) with lattice parameters a = 11.5335 Å, b = 9.5024 Å, c = 12.1318 Å, and β = 91.66° .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) resolves aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 3.5–4.5 ppm). ¹³C NMR identifies quaternary carbons (e.g., δ 144–153 ppm for fluorinated aryl groups) .

- FT-IR : Confirm NH₂ (3350–3450 cm⁻¹), C-F (1220–1280 cm⁻¹), and thiophene C-S (680–750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 4-fluoro-2-(thiophen-2-yl)aniline?

- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. The Colle-Salvetti correlation-energy formula (restated as a density-functional formula) provides insights into electron density distribution and reactivity . Software like Gaussian 16 or ORCA is recommended for simulations.

Q. What strategies resolve discrepancies in crystallographic data for fluorinated aniline derivatives?

- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Use Mercury software to visualize and overlay multiple structures. Apply TWINLAW for twinning correction and PLATON’s ADDSYM to check missed symmetry. For example, a study resolved dihedral angle inconsistencies (84.27° vs. expected 90°) by refining hydrogen atom positions with constraints .

Q. How does the thiophene moiety influence electrochemical behavior in biosensor applications?

- Methodological Answer : The thiophene group enhances π-conjugation, improving charge transfer in conducting polymers. Cyclic voltammetry (CV) in 0.1 M TBAP/ACN at 100 mV/s reveals redox peaks (Epa ≈ 0.45 V, Epc ≈ 0.32 V vs. Ag/AgCl). Functionalization with ferrocene (e.g., via EDC/NHS coupling) further amplifies signal response in glucose oxidase biosensors .

Q. What are the challenges in analyzing intermolecular interactions in fluorinated aniline crystals?

- Methodological Answer : Weak hydrogen bonding (N-H⋯F) and lack of π-stacking (due to fluorine’s electronegativity) complicate packing analysis. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. For example, a study found that C-H⋯π interactions (12.5%) dominate over H⋯F (7.8%) in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.